2-Amino-3,6-dimethoxybenzaldehyde

Übersicht

Beschreibung

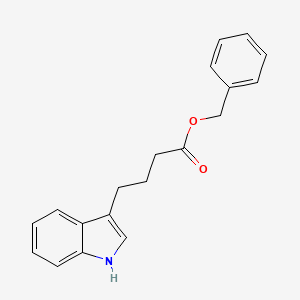

2-Amino-3,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 . It is a solid at room temperature .

Molecular Structure Analysis

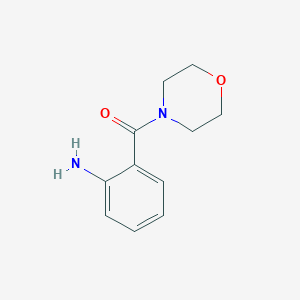

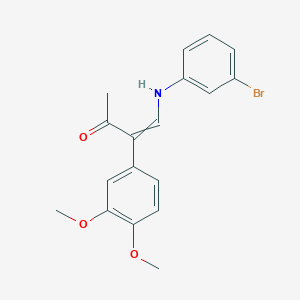

The molecular structure of 2-Amino-3,6-dimethoxybenzaldehyde consists of a benzene ring with two methoxy groups (OCH3) at positions 3 and 6, an amino group (NH2) at position 2, and an aldehyde group (CHO) at the para position .Physical And Chemical Properties Analysis

2-Amino-3,6-dimethoxybenzaldehyde is a solid at room temperature . It has a boiling point of 66-68°C .Wissenschaftliche Forschungsanwendungen

Chemical Properties and Storage

“2-Amino-3,6-dimethoxybenzaldehyde” is a solid compound with a molecular weight of 181.19 . It has a boiling point of 66-68°C . The compound is usually stored at ambient temperature .

Use in Schiff Base Formation

This compound can be used in the formation of Schiff bases . Schiff bases are formed when an amino group undergoes a condensation reaction with an appropriate substrate under optimum conditions . These bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems .

Bioactive Ligand

Schiff bases derived from “2-Amino-3,6-dimethoxybenzaldehyde” can behave as flexible and multidentate bioactive ligands . They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc .

Pharmacophore Group

The Schiff bases are considered as a versatile pharmacophore group . A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response .

Chemosensors

Several Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties . They can be used in ion recognition and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Formaldehyde Detection

A chemosensor based on “2-Amino-3,6-dimethoxybenzaldehyde” was synthesized and found that it could detect formaldehyde through fluorescence enhancement and show the visible color change from yellow to blue .

Antifungal Activity

Structural analogs of benzaldehyde, such as “2-Amino-3,6-dimethoxybenzaldehyde”, have been studied for their antifungal activity . The focus of the study was to identify the most effective antifungal target in the mitochondrial respiratory chain (MRC), the most effective analogs as antifungal agents, and the fungal antioxidation system as the target of the benzaldehydes .

Safety and Hazards

Zukünftige Richtungen

2-Amino-3,6-dimethoxybenzaldehyde is a versatile organic molecule that has gained significant interest in scientific research and industrial applications. It could potentially be used in the development of new therapies .

Relevant Papers I found some relevant papers that discuss compounds related to 2-Amino-3,6-dimethoxybenzaldehyde . These papers discuss the synthesis, characterization, and biological activity of these compounds. They could provide more insight into the potential uses and properties of 2-Amino-3,6-dimethoxybenzaldehyde.

Eigenschaften

IUPAC Name |

2-amino-3,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEMEAAMUKZVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363371 | |

| Record name | 2-amino-3,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126522-16-5 | |

| Record name | 2-amino-3,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)

methanone](/img/structure/B1270250.png)

![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)